molecular formula C30H32N2O7 B10846696 Alstiphyllanine E

Alstiphyllanine E

Cat. No.: B10846696
M. Wt: 532.6 g/mol
InChI Key: NPAPHJSGCRCHBM-UMLFCLJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Alstiphyllanine E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Alstiphyllanine E has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the structure-activity relationships of picraline-type alkaloids. In biology and medicine, this compound has shown moderate inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2), which are targets for the treatment of diabetes . Additionally, it has been investigated for its potential vasorelaxant activity, which could have implications for cardiovascular health .

Mechanism of Action

The mechanism of action of alstiphyllanine E involves the inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2). These transporters are responsible for the reabsorption of glucose in the kidneys. By inhibiting these transporters, this compound reduces glucose reabsorption, leading to increased glucose excretion in the urine and lower blood glucose levels . This mechanism is similar to that of other SGLT inhibitors used in the treatment of diabetes.

Properties

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-[(3,4-dimethoxybenzoyl)oxymethyl]-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C30H32N2O7/c1-5-17-15-32-24-13-20(17)28(27(34)37-4,16-38-26(33)18-10-11-22(35-2)23(12-18)36-3)29-14-25(32)39-30(24,29)31-21-9-7-6-8-19(21)29/h5-12,20,24-25,31H,13-16H2,1-4H3/b17-5-/t20-,24-,25-,28-,29-,30-/m0/s1

InChI Key

NPAPHJSGCRCHBM-UMLFCLJTSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC

Origin of Product

United States

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